N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine
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Overview
Description
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H7Cl2N3O2. This compound is characterized by the presence of a pyridine ring attached to a nitrophenyl group that is substituted with two chlorine atoms. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine typically involves the reaction of 4,5-dichloro-2-nitroaniline with pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Reduction: Formation of N-(4,5-dichloro-2-aminophenyl)pyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as N-(4,5-dichloro-2-nitrophenyl)pyridin-2-oxide.
Scientific Research Applications
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dichloro-2-nitrophenyl)acetamide
- N-(4-chlorophenyl)pyridin-2-amine
- N-(2-nitrophenyl)pyridin-2-amine
Uniqueness
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine is unique due to the presence of both nitro and dichloro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
18018-23-0 |
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Molecular Formula |
C11H7Cl2N3O2 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-7-5-9(10(16(17)18)6-8(7)13)15-11-3-1-2-4-14-11/h1-6H,(H,14,15) |
InChI Key |
NDSPRNPVEHCWBP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Synonyms |
N2-(4,5-DICHLORO-2-NITROPHENYL)PYRIDIN-2-AMINE |
Origin of Product |
United States |
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